molecular formula C20H21N3O B4896482 2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline

2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline

Cat. No.: B4896482
M. Wt: 319.4 g/mol
InChI Key: YKCNJIWNHSTERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-methoxyphenyl group and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to a substitution reaction with 4-methoxyphenyl and piperidin-1-yl groups under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the quinoxaline core results in dihydroquinoxaline derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyphenyl)ethylamine
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Uniqueness

2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a piperidin-1-yl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-piperidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCNJIWNHSTERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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